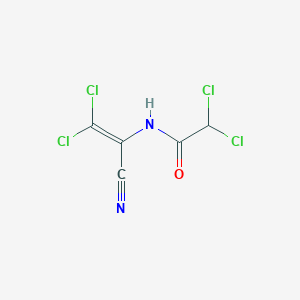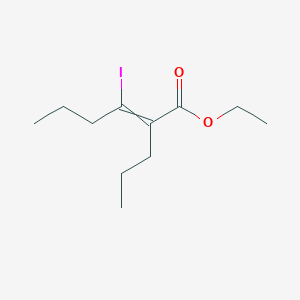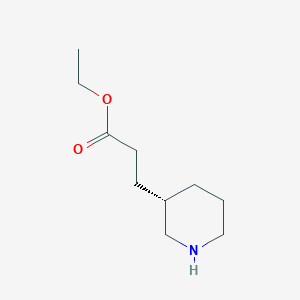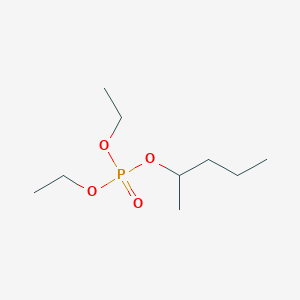
Acetamide, 2,2-dichloro-N-(2,2-dichloro-1-cyanoethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2,2-dichloro-N-(2,2-dichloro-1-cyanoethenyl)- is a chemical compound with the molecular formula C4H2Cl4N2O. This compound is known for its unique structure, which includes two dichloro groups and a cyanoethenyl group attached to an acetamide backbone. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of Acetamide, 2,2-dichloro-N-(2,2-dichloro-1-cyanoethenyl)- typically involves the reaction of 2,2-dichloroacetamide with a cyanoethenyl derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Acetamide, 2,2-dichloro-N-(2,2-dichloro-1-cyanoethenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The dichloro groups in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Acetamide, 2,2-dichloro-N-(2,2-dichloro-1-cyanoethenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Acetamide, 2,2-dichloro-N-(2,2-dichloro-1-cyanoethenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Acetamide, 2,2-dichloro-N-(2,2-dichloro-1-cyanoethenyl)- can be compared with other similar compounds such as:
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide: This compound has a similar dichloroacetamide structure but with a different substituent, leading to different chemical and biological properties.
2,2-Dichloro-N-(1-phenylethyl)acetamide: Another similar compound with a phenylethyl group, which also exhibits unique properties.
Properties
CAS No. |
201988-91-2 |
|---|---|
Molecular Formula |
C5H2Cl4N2O |
Molecular Weight |
247.9 g/mol |
IUPAC Name |
2,2-dichloro-N-(2,2-dichloro-1-cyanoethenyl)acetamide |
InChI |
InChI=1S/C5H2Cl4N2O/c6-3(7)2(1-10)11-5(12)4(8)9/h4H,(H,11,12) |
InChI Key |
GRAVWIPLRJUIDG-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(=C(Cl)Cl)NC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12581012.png)

![Cyclohexanone, 2-[4-(dimethylamino)phenyl]-](/img/structure/B12581032.png)
![4-Pyridinecarboxamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-](/img/structure/B12581039.png)

![Trimethyl{2-[(prop-2-en-1-yl)sulfanyl]phenyl}stannane](/img/structure/B12581057.png)
![4-(4-Chlorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B12581065.png)
![4-Pyridinecarbonitrile,2-[(4S,5S)-5-(4-fluorophenyl)-5-(6-fluoro-3-pyridinyl)-4,5-dihydro-4-methyl-1H-imidazol-2-yl]-](/img/structure/B12581073.png)
![4-[2-(Undecylamino)ethylamino]butan-1-ol](/img/structure/B12581079.png)
![1,2,3,4,5-pentafluoro-6-[(1R)-1-methoxyethyl]benzene](/img/structure/B12581085.png)
![Borinic acid, [oxybis(methylene-4,1-phenylene)]bis[phenyl-](/img/structure/B12581088.png)
![1H-Tetrazole, 1-phenyl-5-[(3-phenylpropyl)sulfonyl]-](/img/structure/B12581089.png)


